1,3-Dimethylbutyl 2-ethylhexanoate
Description
Overview of Ester Chemistry in Industrial and Environmental Contexts
Esters are a significant class of organic compounds, formed through the condensation reaction of an acid and an alcohol. donau-chemie-group.com Their presence is ubiquitous, from naturally occurring fats and oils to synthetic polymers and pharmaceuticals. nih.govwikipedia.org In industrial settings, aliphatic esters are prized for their versatile properties, serving as solvents, plasticizers, lubricants, and fragrance components. donau-chemie-group.comnih.gov Their utility spans the food, cosmetics, and materials science industries. donau-chemie-group.comnih.gov From an environmental perspective, the fate of these esters is of considerable interest. While many are biodegradable, their persistence and potential for bioaccumulation are active areas of research, particularly for more complex structures. epa.govepa.gov The environmental impact of phthalate (B1215562) esters, for instance, has led to increased scrutiny and a search for safer alternatives. nih.gov
Academic Research Gaps and Opportunities Pertaining to Complex Esters like 1,3-Dimethylbutyl 2-Ethylhexanoate (B8288628)
While the chemistry of simple esters is well-established, complex branched-chain esters like 1,3-Dimethylbutyl 2-ethylhexanoate present ongoing research opportunities. A significant portion of existing research focuses on more common, long-chain branched polymers, often overlooking the unique contributions of shorter, more complex branching patterns. aip.org There is a need for a more comprehensive understanding of how the specific architecture of esters like this compound influences their physical properties, reactivity, and environmental behavior. Advanced analytical techniques are required for the precise characterization of these complex structures and their isomeric variations. nih.gov Furthermore, developing efficient and selective synthesis methods for such intricate molecules remains a challenge and an area of active investigation in organic chemistry. nih.gov The exploration of novel applications for these unique esters, driven by their specific properties, also represents a promising avenue for future research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
85118-39-4 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
4-methylpentan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C14H28O2/c1-6-8-9-13(7-2)14(15)16-12(5)10-11(3)4/h11-13H,6-10H2,1-5H3 |
InChI Key |
YUSDQWVZOMAKLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC(C)CC(C)C |
Origin of Product |
United States |
Analytical Techniques for Structural Elucidation and Purity Assessment
Chromatographic Separation and Quantification Methods
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate the components of a mixture. For a compound like 1,3-Dimethylbutyl 2-ethylhexanoate (B8288628), different chromatographic techniques are employed to gain a complete analytical picture.
Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds such as 1,3-Dimethylbutyl 2-ethylhexanoate. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification.
This technique is widely used for the qualitative and quantitative analysis of esters in various applications, including the study of extractables and leachables from polymeric materials. lcms.czmdpi.com The high sensitivity and selectivity of GC-MS, particularly when operated in tandem (GC-MS/MS), allow for the reliable quantification of target analytes even at low concentrations. nih.gov The retention time in the gas chromatograph provides an initial identification point, while the mass spectrum confirms the compound's identity. mdpi.com For quantification, the area of the chromatographic peak is measured and compared against a calibration curve generated from standards of known concentration. nih.gov
| Parameter | Value | Reference |
| GC System | Agilent 8890 GC | lcms.cz |
| MS System | Agilent 7250 GC/Q-TOF | lcms.cz |
| Column | Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm) | lcms.cz |
| Carrier Gas | Helium | lcms.czscispace.com |
| Flow Rate | 1.0 mL/min (Constant Flow) | lcms.cz |
| Injection Mode | Splitless | lcms.cz |
| Inlet Temperature | Programmed ramp from 65°C to 280°C | lcms.cz |
| Oven Program | 45°C hold, ramp at 12°C/min to 325°C, hold | lcms.cz |
| Ionization Voltage | 70 eV | scispace.com |
| Mass Range | 50 - 1000 m/z | lcms.cz |
This table represents typical parameters for the GC-MS analysis of organic compounds and is based on established methodologies.
High-Performance Liquid Chromatography (HPLC) is a complementary separation technique, indispensable for the analysis of compounds that are non-volatile or thermally unstable. For this compound, HPLC is primarily employed to assess its purity by separating it from non-volatile impurities, synthetic by-products, or related esters that may not be amenable to GC analysis.
The method involves pumping a liquid sample mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differential interactions with the stationary phase. When coupled with a mass spectrometer (LC-MS), this technique provides robust identification and quantification capabilities for a wide range of chemical classes. lcms.cz HPLC is particularly valuable in quality control settings for verifying the purity of the final product and separating it from starting materials or degradation products.
| Parameter | Value | Reference |
| LC System | Agilent 1290 Infinity II | lcms.cz |
| MS System | Agilent Revident LC/Q-TOF | lcms.cz |
| Column | Agilent PS AQ-C18 (2.1 x 100 mm) | lcms.cz |
| Mobile Phase A | Water with 2.5mM Ammonium Formate & 0.05% Formic Acid | lcms.cz |
| Mobile Phase B | Methanol with 2.5mM Ammonium Formate & 0.05% Formic Acid | lcms.cz |
| Flow Rate | 0.35 mL/min | lcms.cz |
| Column Temp. | 40°C | lcms.cz |
| MS Source | Dual AJS ESI (Positive Polarity) | lcms.cz |
| MS Range | 40 - 1700 m/z | lcms.cz |
This table represents typical parameters for the HPLC-MS analysis of organic compounds and is based on established methodologies.
While GC-MS and HPLC focus on the organic molecule itself, Ion Chromatography (IC) is a specialized technique used to identify and quantify ionic species. In the context of this compound production, IC is not used to analyze the ester but is critical for assessing the presence of residual inorganic anions that may originate from the synthesis process, such as catalysts or cleaning agents.
IC systems for anion analysis typically use an anion exchange column to separate anions like fluoride, chloride, nitrate, phosphate, and sulfate. jasco-global.com A key component is a suppressor, which reduces the background conductivity of the eluent, thereby increasing the sensitivity of detection for the target anions. jasco-global.com The presence and concentration of these anions are important indicators of product purity and process control.
| Analyte | Typical Eluent | Detection Method |
| Fluoride (F⁻) | 1.8 mM Na₂CO₃ + 1.7 mM NaHCO₃ | Conductivity |
| Chloride (Cl⁻) | 1.8 mM Na₂CO₃ + 1.7 mM NaHCO₃ | Conductivity |
| Nitrite (NO₂⁻) | 1.8 mM Na₂CO₃ + 1.7 mM NaHCO₃ | UV (215 nm) & Conductivity |
| Bromide (Br⁻) | 1.8 mM Na₂CO₃ + 1.7 mM NaHCO₃ | Conductivity |
| Nitrate (NO₃⁻) | 1.8 mM Na₂CO₃ + 1.7 mM NaHCO₃ | UV (215 nm) & Conductivity |
| Phosphate (PO₄³⁻) | 1.8 mM Na₂CO₃ + 1.7 mM NaHCO₃ | Conductivity |
| Sulfate (SO₄²⁻) | 1.8 mM Na₂CO₃ + 1.7 mM NaHCO₃ | Conductivity |
This table outlines common anions analyzed by IC and is based on established methods. jasco-global.com
For this compound (C₁₄H₂₈O₂), the experimentally determined percentages of C, H, and O are compared to the theoretical values calculated from its molecular formula. A close agreement between the experimental and theoretical values, typically within an absolute deviation of 0.3-0.4%, provides strong evidence of the compound's identity and purity. ubc.ca For volatile liquids like this ester, specialized handling or alternative GC-based methods may be employed to prevent sample loss and ensure accurate results. aston.ac.uk
| Element | Theoretical Mass % | Example Experimental Mass % | Acceptable Deviation |
| Carbon (C) | 73.62% | 73.51% | ± 0.4% |
| Hydrogen (H) | 12.36% | 12.42% | ± 0.4% |
| Oxygen (O) | 14.01% | 14.07% | ± 0.4% |
Theoretical values are calculated based on the molecular formula C₁₄H₂₈O₂. The experimental values are hypothetical examples illustrating typical analytical results.
Chemical Degradation Mechanisms in Environmental Matrices
The chemical stability of an ester in the environment is a critical determinant of its persistence. Abiotic degradation processes, including thermal decomposition, photochemical reactions, and hydrolysis, play a significant role in the transformation of these compounds.
Thermal Decomposition Studies of Ester Compounds
The thermal decomposition of esters is a complex process that can be influenced by the compound's structure and the presence of other substances. Studies on foundry resins containing ester-cured phenolic binders have shown that under the influence of high temperatures, similar to those from molten metal, thermal decomposition results in the evolution of various gases. The identification of pyrolysis products from these binders, which include a mixture of esters, revealed the formation of benzene (B151609) and its derivatives, as well as phenol (B47542) and its derivatives. The maximum decomposition rate for these resins was observed at temperatures around 459-475°C. nist.gov
Analysis of the thermal decomposition of fatty acid methyl, pentyl, and decyl esters has shown that degradation, defined as a mass loss of ≥5%, occurs at temperatures of 140°C and above, with complete degradation observed between 200°C and 300°C. A general trend indicates that longer carbon chains are associated with higher degradation temperatures. The fragmentation patterns observed during mass spectrometry analysis of these esters often involve McLafferty rearrangement, a process where the carbonyl group rearranges to form an enolate and an olefin through the cleavage of a β-hydrogen. For pentyl and decyl esters, this results in the loss of the alkyl chain from the alcohol portion of the molecule. nih.gov For 2-ethylhexyl acetate (B1210297), a structurally related ester, decomposition upon heating is reported to emit acrid smoke and irritating flames. researchgate.net
Table 1: Thermal Decomposition Data for Related Ester Compounds
| Compound/Material | Decomposition Temperature Range (°C) | Key Decomposition Products | Analytical Method |
| Ester-cured phenolic resins | Max rate at 459-475 | Benzene, Phenol and their derivatives | TG-GC-MS |
| Fatty acid methyl, pentyl, and decyl esters | 140 - 300 | Enolates, Olefins (via McLafferty rearrangement) | GC-MS |
| 2-Ethylhexyl acetate | Not specified | Acrid smoke, Irritating flames | Not specified |
Photochemical Degradation and Reaction Kinetics under Simulated Environmental Conditions
Photochemical degradation, driven by the absorption of light energy, can be a significant pathway for the transformation of organic compounds in the environment, particularly in aquatic systems. The efficiency of this process is described by the quantum yield, which is the number of molecules undergoing a specific reaction for each photon absorbed.
Studies on the photodegradation of phthalate (B1215562) esters in water have shown that the process is influenced by several factors, including the initial concentration of the ester, pH, and the presence of photosensitizers like titanium dioxide (TiO2) and hydrogen peroxide (H2O2). The photodegradation of phthalate esters was found to follow first-order kinetics. google.com The rate of photosensitized degradation of diethyl phthalate (DEP) and dibutyl phthalate (DBP) by humic substances also followed first-order kinetics, with the degradation rate constant increasing with the length of the alkyl chain of the phthalate ester. nih.gov
Table 2: Photochemical Degradation Data for Related Ester Compounds
| Compound | Conditions | Kinetic Model | Key Findings |
| Phthalate Esters | UV, TiO₂, H₂O₂ | First-order | Degradation is influenced by initial concentration, pH, and sensitizer (B1316253) concentration. google.com |
| Diethyl Phthalate (DEP) & Dibutyl Phthalate (DBP) | UV, Humic Substances | First-order | Degradation rate increases with longer alkyl chains. nih.gov |
Hydrolytic Stability and Pathways in Aqueous Environments
Hydrolysis, the reaction with water, is a primary degradation pathway for esters in aqueous environments. The rate of hydrolysis is significantly influenced by pH and the molecular structure of the ester, including the degree of branching in both the alcohol and acid moieties.
Generally, ester hydrolysis can be catalyzed by both acids and bases. The presence of branching on the carbon atom adjacent to the ester linkage can retard the rate of hydrolysis. A patent for a related compound, 1-chloro-3,3-dimethylbutyl acetate, describes a hydrolysis method where the compound is heated in an alcohol and water mixed solution at 20-60°C for 2-4 hours to yield 3,3-dimethyl butyraldehyde. concawe.eu This indicates that the ester bond can be cleaved under relatively mild conditions.
Studies on the hydrolysis of various esters have shown that the half-life can vary significantly. For example, the calculated half-life of di-n-octylphthalate at pH 7 and 25°C is 22 years. bpcinstruments.com The rate of hydrolysis is also affected by the physical state of the ester. For long-chain alkyl betainates, the rate of alkaline hydrolysis is accelerated by the formation of micelles. researchgate.net
Microbial and Enzymatic Biotransformation
The breakdown of organic compounds by microorganisms is a crucial process in their environmental fate. For esters, this typically involves an initial hydrolysis step catalyzed by esterase enzymes, followed by the degradation of the resulting alcohol and carboxylic acid.
Biodegradation Assessment Methodologies (e.g., screening tests, simulation tests for relevant esters)
Standardized test methods are used to assess the biodegradability of chemicals. The OECD 301 series of tests are designed to evaluate ready biodegradability. The OECD 301F (Manometric Respirometry Test) is one such method that measures oxygen consumption by microorganisms in the presence of a test substance over a 28-day period. A substance is generally considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test. c-fire.eunih.gov
For poorly soluble substances like many esters, modifications to these standard tests may be necessary to improve bioavailability. This can include the use of emulsifying agents like Tween 80 or inert supports such as silica (B1680970) gel. bpcinstruments.com Studies have shown that for some poorly soluble compounds, increasing the volume of the test medium while keeping the concentrations of the chemical, silica gel, and sludge constant can accelerate biodegradation. bpcinstruments.com
Table 3: Biodegradation Data for Related Esters from OECD 301F Tests
| Test Substance | Inoculum | Test Duration (days) | Biodegradation (%) | Result |
| Phenanthrene | Activated Sludge | 28 | >60 | Not Persistent c-fire.eu |
| 1-Methylphenanthrene | Activated Sludge | 28 | >60 | Not Persistent c-fire.eu |
| 3,6-Dimethylphenanthrene | Activated Sludge | 28 | >60 | Not Persistent c-fire.eu |
| CF-7 (unspecified ester mixture) | Sludge | 28 | 99.8 | Readily Biodegradable |
Isolation and Characterization of Microbial Degraders and Consortia
Numerous studies have focused on isolating and characterizing microorganisms and microbial consortia capable of degrading esters and their constituent parts. Since a single microbial species may only be able to metabolize a limited range of substrates, consortia of different bacteria with broad enzymatic capacities are often involved in the complete degradation of complex mixtures like crude oil, which contains various hydrocarbons. researchgate.net
Pseudomonas and Rhodococcus are two genera of bacteria frequently identified as being capable of degrading hydrocarbons and other organic compounds. For instance, Pseudomonas aeruginosa strains have been shown to degrade over 80% of waste engine oil, which contains a complex mixture of hydrocarbons, within 21 days. These strains were capable of degrading both straight-chain and branched-chain alkanes. Similarly, consortia containing Alcanivorax borkumensis, Rhodococcus erythropolis, and Pseudomonas stutzeri have been analyzed for their oil-degrading capabilities. researchgate.net
The initial step in the biodegradation of esters is the cleavage of the ester bond by esterases, releasing the alcohol and carboxylic acid. Microorganisms capable of degrading plasticizers, which are often esters, have been shown to produce 2-ethylhexanol from the degradation of bis(2-ethylhexyl) phthalate (DEHP). This 2-ethylhexanol can then be further oxidized to 2-ethylhexanoic acid by the same or other microorganisms. The ability of microorganisms to utilize branched-chain alkanes is also relevant, as the alcohol and acid moieties of this compound are branched.
Synthetic microbial consortia are also being developed for bioremediation purposes. These engineered consortia can offer more efficient degradation of complex organic compounds compared to single strains. nih.gov
Table 4: Microbial Degraders of Related Compounds
| Microorganism/Consortium | Substrate(s) | Key Findings |
| Pseudomonas aeruginosa strains RM1 and SK1 | Waste engine oil (containing hydrocarbons) | Degraded over 80% of the oil in 21 days, including branched alkanes. |
| Alcanivorax borkumensis SK2, Rhodococcus erythropolis HS4, Pseudomonas stutzeri SDM | Crude oil | Consortia showed effective degradation of complex hydrocarbon mixtures. researchgate.net |
| Various bacteria and fungi | Plasticizers (e.g., DEHP) | Produce 2-ethylhexanol, which can be further oxidized to 2-ethylhexanoic acid. |
| Synthetic Microbial Consortia | Complex organic compounds | Engineered consortia can provide more efficient degradation than single strains. nih.gov |
Proposed Metabolic Pathways and Enzymatic Mechanisms (e.g., β-oxidation of related branched chains)
The biotransformation of esters like this compound involves several proposed enzymatic pathways. A primary mechanism for the breakdown of the fatty acid components of esters is β-oxidation. nih.gov This metabolic process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule, producing acetyl-CoA. nih.gov For branched-chain fatty acids, such as the 2-ethylhexanoate portion of the target compound, the β-oxidation pathway is more complex. The degradation of C-24 branched-chain sterols, for example, involves the release of both propionyl-CoA and acetyl-CoA. nih.gov
Another significant pathway, particularly in microorganisms like yeast, involves the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. researchgate.netnih.gov In this process, BCAAs are converted by branched-chain amino transferases (BCAT) into their corresponding α-keto acids. These intermediates are then further metabolized by a series of enzymes into branched-chain aldehydes, alcohols, and ultimately, esters. researchgate.net The synthesis of these esters is catalyzed by alcohol acyltransferases (AATs), which facilitate the condensation of an alcohol with an acyl-CoA. osti.govnih.gov The formation of esters is therefore intrinsically linked to the metabolism of both fatty acids and amino acids within the cell. nih.govnih.gov
However, the presence of extensive branching, as seen in both the 1,3-dimethylbutyl alcohol and 2-ethylhexanoic acid moieties, can present challenges for microbial degradation. The enzymes involved in β-oxidation may be sterically hindered by the branched structure, potentially slowing the rate of breakdown compared to their straight-chain counterparts.
Factors Influencing Biodegradation Rates (e.g., environmental conditions, structural features)
The rate at which esters biodegrade in the environment is not constant but is influenced by a combination of the compound's molecular structure and the surrounding environmental conditions.
Structural Features:
Branching: The structure of the ester is a primary determinant of its biodegradability. Studies on the anaerobic biodegradation of various alkyl esters in marine sediment have shown that branching in the alcohol or acid moiety generally reduces the rate and completeness of degradation. nih.govresearchgate.net Esters with branched-chain alcohols are often more resistant to microbial breakdown. nih.govresearchgate.net
Chain Length: The total number of carbon atoms in the ester molecule also affects its degradation. For anaerobic biodegradation in marine environments, esters with a total carbon number between 12 and 18 tend to be more readily degraded. nih.govresearchgate.net
Unsaturation: The presence of double bonds (unsaturation) in the acid or alcohol component can increase the biodegradability of an ester. nih.govresearchgate.net
Environmental Conditions:
Substrate Concentration: The concentration of the ester and the necessary co-substrates (like specific acyl-CoA molecules and alcohols) directly impacts the rate of enzymatic reactions for both synthesis and hydrolysis. nih.gov
Oxygen Availability: The presence or absence of oxygen (aerobic vs. anaerobic conditions) determines which microbial communities are active and which metabolic pathways are utilized, significantly affecting degradation rates. Phthalate esters, for example, are known to be subject to both anaerobic and aerobic degradation. mdpi.com
Other Factors: Temperature, pH, and the availability of other nutrients can influence microbial activity and, consequently, the rate of ester biodegradation.
Table 1: Influence of Structural Features on Anaerobic Biodegradation of Esters
| Structural Feature | Influence on Biodegradation Rate | Reference |
|---|---|---|
| Branching in Alcohol/Acid | Decreases rate and completeness | nih.govresearchgate.net |
| Total Carbon Number (12-18) | Optimal for degradation | nih.govresearchgate.net |
| Unsaturation (Double Bonds) | Increases biodegradability | nih.govresearchgate.net |
Environmental Transport and Distribution Modeling
Understanding how this compound moves through and is distributed among different environmental compartments—air, water, soil, and biota—is crucial for assessing its environmental impact. This is achieved through studying its physical-chemical properties and applying distribution models.
Adsorption/Desorption Characteristics on Particulate Surfaces (e.g., soil)
The tendency of an ester to attach to solid particles like soil and sediment is known as adsorption. This process significantly controls the compound's mobility and bioavailability in the environment. ecetoc.org
Role of Organic Carbon: The primary factor governing the adsorption of non-polar organic compounds like esters is the organic carbon (OC) content of the soil or sediment. nih.govnih.gov Soils with higher OC content exhibit greater adsorption capacity for esters. nih.govtandfonline.com The extent of adsorption is often described by the soil-water distribution coefficient (Kd), which is frequently normalized to the organic carbon content to yield the organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.org
Hydrophobicity: The hydrophobicity of the ester, often quantified by the octanol-water partition coefficient (Kow), is strongly correlated with its adsorption potential. nih.gov Esters with high hydrophobicity (and thus low water solubility) show a strong affinity for the organic matter in soil and are less likely to be released back into the water phase (desorption). nih.gov
Other Sorbents: While organic matter is key, other soil constituents like clay minerals can also contribute to the adsorption of organic chemicals. ecetoc.org
Isotherm Models: The relationship between the concentration of a chemical in solution and the amount adsorbed on a solid surface at equilibrium is described by adsorption isotherms. Various models, including the Linear, Freundlich, and Langmuir isotherms, are used to characterize the adsorption behavior of esters on soils. tandfonline.com
Studies on various esters, such as phthalates, confirm that they are readily sorbed by soils and sediments, with concentrations often being significantly higher in sediments than in the overlying water, indicating strong partitioning to the solid phase. nih.govmdpi.com
Volatility and Henry's Law Constant Considerations
The distribution of an ester between the atmosphere and water is governed by its volatility and its Henry's Law constant.
Volatility: Volatility describes the tendency of a substance to vaporize. Esters are generally more volatile than carboxylic acids or alcohols of similar molecular weight because they cannot form hydrogen bonds with each other. libretexts.org Branching in the molecular structure can reduce intermolecular forces, leading to increased volatility. quora.com Based on their boiling points, esters can be classified as volatile organic compounds (VOCs) or semi-volatile organic compounds (SVOCs), which affects their transport in the atmosphere. cocktailwonk.com
Henry's Law Constant (H): This constant quantifies the partitioning of a compound between air and a liquid (typically water) at equilibrium. epa.govnoaa.gov It is a crucial parameter in environmental models for predicting the fate of a chemical. A high Henry's Law constant indicates a greater tendency for the compound to move from water to air. The constant can be calculated from a compound's vapor pressure and water solubility. epa.gov While specific data for this compound is not readily available, compilations exist for numerous other esters, providing a basis for estimation. henrys-law.orgcopernicus.org Gas-particle partitioning in the atmosphere is also critical and is influenced by properties like the octanol-air partition coefficient (KOA) and the compound's vapor pressure. nih.gov
Distribution Modeling in Multi-Compartment Environmental Systems
To predict the ultimate fate of a chemical in the environment, scientists use multi-compartment models (e.g., fugacity models). These models use the physicochemical properties of a substance to simulate its distribution and concentration in various environmental media like air, water, soil, and sediment. nih.govresearchgate.net
For esters, these models would incorporate parameters such as:
Partition coefficients (Kow, Koc, KOA)
Henry's Law constant (H)
Degradation rates in different media
Models like the OECD POV and LRTP Screening Tool, or more complex atmospheric chemistry models, can predict the gas-particle partitioning of esters, which determines their potential for long-range atmospheric transport. nih.gov The distribution of phthalate esters, which are often found in both water and sediment compartments, serves as a real-world example of the outcomes predicted by such models. mdpi.comresearchgate.net These modeling approaches are essential for understanding how a compound like this compound would behave upon release into a complex, multi-compartment environment.
Methodological Studies on Bioconcentration and Bioaccumulation Potential
Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. Bioaccumulation includes this process plus uptake from food. Assessing this potential is a key part of environmental risk assessment.
Bioconcentration Factor (BCF): The BCF is the traditional metric, determined experimentally by exposing organisms (like fish) to a chemical and measuring its concentration in the tissues relative to the water. eosca.eu However, obtaining reliable BCF data for esters can be challenging due to their surface-active properties and potential for rapid metabolism. eosca.eu
Physicochemical Properties: The octanol-water partition coefficient (log Kow) is often used as a surrogate to estimate bioaccumulation potential. High log Kow values (typically > 3) suggest a higher potential to accumulate in fatty tissues. nih.gov For air-breathing organisms, the octanol-air partition coefficient (KOA) is also a critical indicator. researchgate.net
Kinetic and Model-Based Approaches: Physiologically based toxicokinetic (PBTK) models are increasingly used to understand and predict bioaccumulation. nih.gov These models simulate the uptake, distribution, metabolism, and excretion of a chemical within an organism, providing a more dynamic and mechanistic understanding than a simple BCF value. nih.gov They can account for factors like biotransformation, which can significantly reduce the actual accumulation of a substance compared to what its physicochemical properties alone might suggest. nih.gov
Quantitative Structure-Activity Relationships (QSARs): QSARs are computational models that predict the BCF or other properties of a chemical based on its molecular structure, providing a way to estimate bioaccumulation potential when experimental data is lacking. eosca.eu
Environmental Bioaccumulation Potential (EBAP): Some researchers propose alternative metrics like EBAP, which relates the amount of a chemical in an organism (e.g., a human) to the total amount in the entire environment. This approach may offer a more holistic view for comparative risk assessment than medium-specific factors like BCF. researchgate.net
Applications and Industrial Relevance
The unique branched structure of 1,3-Dimethylbutyl 2-ethylhexanoate (B8288628) imparts specific properties that make it valuable in a variety of industrial applications.
Fragrance Ingredient: Due to its characteristic odor profile, this ester finds use in the fragrance industry. nih.gov Aliphatic esters are well-known for their fruity and pleasant smells. researchgate.net
Solvents and Coatings: Esters are effective solvents for a range of organic compounds and are utilized in the formulation of paints, coatings, and adhesives. donau-chemie-group.com Metal 2-ethylhexanoates, related compounds, are used as driers in the paint industry and as precursors in materials science. researchgate.net
Lubricants: Branched-chain esters can be used as base materials in lubricating compositions due to their favorable viscosity and thermal stability properties. google.com
Mechanistic Investigations and Reaction Kinetics
Kinetic Studies of Esterification and Transesterification Reactions
The formation of esters like 1,3-Dimethylbutyl 2-ethylhexanoate (B8288628) occurs through esterification, the reaction of a carboxylic acid with an alcohol, or transesterification, the exchange of the alcohol group of an ester with another alcohol. chemguide.co.uknih.gov These reactions are typically slow and reversible, often requiring a catalyst to proceed at a practical rate. chemguide.co.uk
Esterification: The Fischer esterification is a common method where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. youtube.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, strategies such as using an excess of the alcohol or removing water as it forms are employed. youtube.com For instance, in the synthesis of 2-ethylhexyl acetate (B1210297) from acetic acid and 2-ethylhexanol using an Amberlyst 36 catalyst, the reaction was found to follow a second-order reversible reaction model. dergipark.org.tr The equilibrium constant for this reaction was determined to be 81 and was independent of temperature in the range of 333 to 363 K. dergipark.org.tr
Transesterification: This process is also crucial in synthesizing various esters. For example, 2-ethylhexyl esters have been synthesized from rapeseed oil fatty acid methyl esters and 2-ethylhexanol using immobilized lipase (B570770) as a catalyst, achieving a high conversion rate of 98%. researchgate.net The kinetics of transesterification are generally slow and often require catalysis. nih.gov Various catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been utilized. nih.gov In the transesterification of methyl-2-ethylhexanoate with triethylene glycol, carbonate salts like K₂CO₃ have been shown to be effective catalysts, leading to high yields under mild conditions. google.com
Interactive Table: Kinetic Parameters for Related Esterification Reactions
| Reactants | Catalyst | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Acetic Acid + 2-Ethylhexanol | Amberlyst 36 | Esterification | Second-order reversible reaction; Kc = 81 | dergipark.org.tr |
| Rapeseed Oil FAME + 2-Ethylhexanol | Immobilized Lipase | Transesterification | 98% conversion rate | researchgate.net |
| Acrylic Acid + 2-Ethylhexanol | DIAION Resins | Esterification | Eley-Rideal kinetic model provided the best fit. | researchgate.net |
| Methyl-2-ethylhexanoate + Triethylene Glycol | K₂CO₃ | Transesterification | High yield and selectivity under mild conditions. | google.com |
Elucidation of Catalytic Reaction Mechanisms (e.g., role of metal centers, ligand effects)
Catalysts play a pivotal role in the synthesis of esters by providing an alternative reaction pathway with a lower activation energy. chemguide.co.uk
Acid Catalysis in Esterification: In the Fischer esterification, an acid catalyst, typically concentrated sulfuric acid or tosic acid, protonates the carbonyl oxygen of the carboxylic acid. youtube.commasterorganicchemistry.comchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. youtube.commasterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate. masterorganicchemistry.com A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. masterorganicchemistry.com Finally, deprotonation of the ester regenerates the acid catalyst and yields the final product. masterorganicchemistry.comchemguide.co.uk
Metal Catalysts: Metal 2-ethylhexanoates are significant as precursors in materials science and as catalysts themselves. researchgate.netnih.gov For example, tin(II) 2-ethylhexanoate is a frequently used catalyst for the ring-opening polymerization of lactones. researchgate.net The mechanism often involves a coordination-insertion pathway. researchgate.net The choice of metal and its oxidation state, as well as the nature of the ligands, can significantly influence the catalyst's activity and selectivity. researchgate.net For instance, iron(III) 2-ethylhexanoate has been used as a mild Lewis acid catalyst. researchgate.net In some syntheses, metal 2-ethylhexanoates are produced via an electrolytically assisted reaction between a metal and a carboxylic acid. google.com
Enzyme Catalysis: Lipases are effective biocatalysts for transesterification reactions, such as the synthesis of 2-ethylhexyl esters from rapeseed oil. researchgate.net These enzymatic reactions are often highly selective. researchgate.net
Structure-Activity Relationships in Reaction Pathways for Branched-Chain Esters
The branched structure of both the alcohol (1,3-dimethylbutanol) and the carboxylic acid (2-ethylhexanoic acid) moieties in 1,3-Dimethylbutyl 2-ethylhexanoate influences its reactivity.
In esterase-catalyzed hydrolysis, a small steric effect is observed with α-substitution in both the alcohol and carboxylic acid parts of an ester. researchgate.nethud.ac.uk However, the enzyme-catalyzed reaction rate remains high for many esters. researchgate.nethud.ac.uk Studies on branched-chain fatty acids have shown that the size of the branching group can affect their biological activity. nih.gov For example, the anticancer activity of certain branched-chain fatty acids was found to be adversely affected by larger branching groups. nih.gov
The branching in the alkyl chains can also influence the decomposition pathways. For alkoxy radicals, the number of alkyl substituents on the carbons adjacent to the radical center is a determining factor for the decomposition barrier height, more so than the length or specific branching pattern of the substituent. kuleuven.be In the context of transcriptional profiling of branched carboxylic acids, those with two- or three-carbon alkyl substituents at the alpha position, like 2-ethylhexanoic acid, elicited a similar response to valproic acid, a known developmental toxicant. researchgate.net This suggests that the specific structure of the branch plays a key role in its biological interactions. researchgate.net
Advanced Research Directions and Emerging Methodologies
Computational Chemistry and Molecular Modeling in Ester Chemistry
Computational chemistry provides powerful in-silico tools to investigate the intricacies of ester reactions at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. youtube.comunizin.orgpressbooks.pub For esters like 1,3-dimethylbutyl 2-ethylhexanoate (B8288628), these models can predict reactivity, elucidate reaction mechanisms, and guide the design of more efficient synthetic processes.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic reactions. mdpi.comresearchgate.net It is particularly effective for calculating the thermodynamic and kinetic parameters of chemical processes, such as the esterification reaction that produces 1,3-dimethylbutyl 2-ethylhexanoate or its subsequent hydrolysis.
Researchers use DFT to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. A key application is the calculation of activation energies by locating and characterizing the transition state—the highest energy point along the reaction coordinate. youtube.com For instance, DFT studies on the thermal degradation of model esters like isopropyl butanoate have successfully determined the energetics of various dissociation channels, showing that the formation of a carboxylic acid and an alkene via a six-membered ring transition state is the most favorable pathway. nih.gov Similar DFT calculations can be applied to predict the stability and decomposition routes of this compound.
Furthermore, DFT is instrumental in understanding regioselectivity in complex esterification reactions, demonstrating that the reaction outcome is often directed by the stability of the transition state's conformation rather than the ground-state strain of the reactants. rsc.orgnih.gov These computational insights are crucial for predicting reaction outcomes and designing selective catalysts.
Table 1: Applications of Density Functional Theory (DFT) in Ester Chemistry
| DFT Application | Description | Relevance to this compound |
| Reaction Energetics | Calculation of enthalpy and Gibbs free energy changes for esterification and hydrolysis reactions. frontiersin.org | Predicts the thermodynamic feasibility and equilibrium position of the synthesis reaction. |
| Transition State Analysis | Identification and structural characterization of the highest-energy species along the reaction pathway to determine activation energy. youtube.comrsc.org | Elucidates the kinetic barriers for formation and degradation, guiding catalyst design. |
| Mechanism Elucidation | Mapping the complete reaction pathway, including all intermediates and transition states. nih.gov | Provides a step-by-step molecular understanding of how the ester is formed and breaks down. |
| Spectroscopic Prediction | Calculation of NMR, IR, and Raman spectra to aid in the identification and characterization of the molecule and its isomers. researchgate.net | Assists in the structural confirmation of synthesized this compound and its potential byproducts. |
Simulation of Reaction Pathways and Intermediate Species
Beyond static calculations of transition states, molecular dynamics (MD) simulations and other modeling techniques allow for the dynamic simulation of reaction pathways. cetjournal.it These simulations model the movement of atoms over time, providing a virtual window into the complex dance of molecules during a reaction. edumedia.com
For the synthesis of this compound, simulations can model the Fischer-Speier esterification process, showing how the reactant molecules—1,3-dimethylbutanol and 2-ethylhexanoic acid—approach each other, interact with the acid catalyst, and proceed through various intermediate species to form the final product and water. praxilabs.com Such simulations can reveal the role of the solvent and catalyst in facilitating the reaction and can help identify potential side reactions or bottlenecks in the process. nih.gov
Similarly, simulating the hydrolysis of branched-chain esters in different environments (e.g., aqueous films) can predict the rate of degradation and the identity of the resulting alcohol and carboxylic acid products. These predictive models are invaluable for assessing the environmental fate and persistence of compounds like this compound.
Integration of Multi-Omics Approaches in Microbial Degradation Studies of Complex Organics
The biodegradation of complex organic molecules like this compound by microorganisms is a multifaceted process involving intricate metabolic networks. The integration of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of these processes, moving beyond the study of single enzymes or pathways. researchgate.net
This approach has been successfully used to unravel the degradation of structurally related compounds, such as the plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP). asm.orgtmu.edu.tw In these studies, multi-omics analyses of microbial consortia from sediment samples revealed that DEHP degradation is a synergistic effort. Different bacterial species perform different steps: some, like Acidovorax, specialize in hydrolyzing the ester bonds to break down DEHP into its primary metabolites (e.g., o-phthalic acid and 2-ethylhexanol), while others degrade these intermediates further. asm.org
Applying a similar framework to this compound would involve:
Metagenomics: Sequencing the total DNA from an environmental sample (e.g., contaminated soil) to identify all the microorganisms present and their collective genetic potential for ester degradation.
Metatranscriptomics & Metaproteomics: Analyzing the expressed genes (mRNA) and proteins to determine which degradation pathways are active under specific conditions. researchgate.net
Metabolomics: Profiling the small-molecule metabolites present to identify the intermediates and final products of the degradation pathway, confirming the steps predicted by the genomic data. nih.govresearchgate.net
This integrated approach can identify the key microbial players, the specific enzymes (esterases/lipases) involved, and the rate-limiting steps in the complete mineralization of this compound in the environment. asm.orgresearchgate.net
Table 2: Multi-Omics Techniques for Studying Microbial Degradation
| Omics Field | Analyte | Information Gained |
| Metagenomics | Total DNA | Identifies microbial community composition and the full repertoire of genes (e.g., for esterases). |
| Metatranscriptomics | Total RNA | Reveals which genes are actively being expressed by the community in response to the compound. |
| Metaproteomics | Total Proteins | Identifies the functional enzymes and proteins being produced to carry out the degradation. |
| Metabolomics | Metabolites (<1500 Da) | Tracks the appearance of intermediates and disappearance of the parent compound, mapping the metabolic pathway. nih.gov |
Development of Novel Analytical Techniques for Trace Analysis and Metabolite Identification in Environmental Samples
Detecting and quantifying this compound and its degradation products at trace levels in complex matrices like soil, water, and biological tissues requires highly sensitive and selective analytical methods. Research is focused on advancing sample preparation and instrumental analysis to overcome the challenges posed by low concentrations and matrix interference.
A significant area of development is in microextraction techniques, which aim to reduce solvent consumption, shorten preparation times, and improve analyte enrichment, aligning with the principles of green chemistry. mdpi.com Techniques such as solid-phase microextraction (SPME), particularly headspace SPME, and dispersive liquid-liquid microextraction (DLLME) are being refined for the analysis of volatile and semi-volatile organic compounds. mdpi.com
For metabolite identification, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) is the gold standard. nih.gov Untargeted metabolomics workflows, which aim to detect all measurable analytes in a sample, are particularly powerful for discovering novel degradation intermediates. nih.gov Advanced analytical approaches, such as thermal desorption-pyrolysis-gas chromatography/mass spectrometry (TD-Pyr-GC/MS), offer innovative ways to analyze compounds directly from solid matrices like microplastic particles, which could be a relevant environmental sink for lipophilic esters. mdpi.com
Exploration of Stereoselective Synthesis and Chiral Analysis for this compound Isomers
The this compound molecule possesses two chiral centers: one at carbon-3 of the 1,3-dimethylbutyl alcohol moiety and another at carbon-2 of the 2-ethylhexanoic acid moiety. This gives rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). These isomers, being diastereomers or enantiomers of each other, can exhibit different biological activities and degradation rates.
Table 3: Potential Stereoisomers of this compound
| Alcohol Moiety Chirality | Acid Moiety Chirality | Isomer Designation | Relationship |
| R | R | (3R)-1,3-dimethylbutyl (2R)-2-ethylhexanoate | Enantiomer of (S,S) |
| S | S | (3S)-1,3-dimethylbutyl (2S)-2-ethylhexanoate | Enantiomer of (R,R) |
| R | S | (3R)-1,3-dimethylbutyl (2S)-2-ethylhexanoate | Enantiomer of (S,R) |
| S | R | (3S)-1,3-dimethylbutyl (2R)-2-ethylhexanoate | Enantiomer of (R,S) |
Future research will likely focus on the stereoselective synthesis of these individual isomers to evaluate their specific properties. This can be achieved using chiral catalysts or enzyme-based biocatalysis with stereospecific lipases.
Concurrently, the development of robust methods for chiral analysis is crucial. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the primary techniques for separating and quantifying enantiomers and diastereomers. uni-muenchen.de The ability to distinguish between the isomers is essential for understanding their differential environmental fate and for quality control in stereoselective synthesis. The quantification of conformational isomers, which can co-exist and interconvert, can also be explored using techniques like linear Raman spectroscopy, complementing data from other methods. nih.gov
Sustainable Synthesis Approaches for Branched-Chain Esters within Green Chemistry Frameworks
The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The synthesis of branched-chain esters like this compound is an active area for the application of green chemistry principles.
A leading sustainable approach is the use of biocatalysis . Immobilized lipases, such as Novozym® 435, have proven highly effective in catalyzing the esterification of branched-chain alcohols and acids in solvent-free systems. mdpi.comnih.gov These enzymatic processes operate under mild conditions (e.g., lower temperatures), reduce energy consumption, and often exhibit high selectivity, minimizing byproduct formation. mdpi.comresearchgate.net Research in this area focuses on optimizing reaction conditions—such as temperature and molar ratios of reactants—and on the reusability of the immobilized enzyme to enhance process productivity and economic viability. nih.gov
Other green strategies include:
Development of Novel Catalysts: Creating heterogeneous catalysts, such as bimetallic oxide clusters, that can efficiently drive esterification reactions using molecular oxygen as the sole, clean oxidant. labmanager.com
Use of Greener Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) with more benign alternatives such as dimethyl carbonate, and using safer coupling reagents for esterification reactions. rsc.org
Utilization of Waste Feedstocks: Employing waste materials, such as used cooking oils, as a source of fatty acids for transesterification reactions to produce valuable esters, contributing to a circular economy. csic.es
These approaches aim to reduce waste, eliminate the use of toxic substances, and improve atom economy, making the production of branched-chain esters safer and more sustainable. nih.gov
Table 4: Comparison of Synthesis Strategies for Branched-Chain Esters
| Synthesis Approach | Catalyst / Method | Advantages | Disadvantages |
| Traditional Fischer Esterification | Strong mineral acid (e.g., H₂SO₄) | Inexpensive, widely applicable. praxilabs.com | Harsh conditions, corrosion, difficult catalyst removal, significant waste. |
| Biocatalysis (Enzymatic) | Immobilized lipase (B570770) (e.g., Novozym® 435) | Mild conditions, high selectivity, reusable catalyst, low waste. mdpi.comnih.gov | Higher initial catalyst cost, potential for enzyme deactivation. |
| Advanced Heterogeneous Catalysis | Bimetallic oxide clusters | High reactivity, use of clean oxidants (O₂), catalyst reusability. labmanager.com | Catalyst development is complex and may involve precious metals. |
| Green Steglich-type Esterification | Mukaiyama's reagent in dimethyl carbonate | Mild conditions, high yields, safer solvent and reagent profile. rsc.org | Stoichiometric reagents can reduce atom economy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
